L-Leucyl-L-prolylglycyl-L-serine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
922172-45-0 |
|---|---|
Molecular Formula |
C16H28N4O6 |
Molecular Weight |
372.42 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C16H28N4O6/c1-9(2)6-10(17)15(24)20-5-3-4-12(20)14(23)18-7-13(22)19-11(8-21)16(25)26/h9-12,21H,3-8,17H2,1-2H3,(H,18,23)(H,19,22)(H,25,26)/t10-,11-,12-/m0/s1 |
InChI Key |
PWUSZYXSMUSBHW-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for L Leucyl L Prolylglycyl L Serine and Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for peptide synthesis, involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.com This technique simplifies the purification process as excess reagents and soluble by-products are removed by simple filtration and washing steps. iris-biotech.de
Fmoc and Boc Chemistry Approaches for Sequential Amino Acid Coupling
Two main chemical strategies are employed in SPPS: the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) protocols. peptide.com These approaches differ in the type of protecting group used for the α-amino group of the amino acids and the conditions for their removal. peptide.com
The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for permanent side-chain protection. peptide.comlifetein.com Deprotection of the Boc group is typically achieved with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, such as hydrofluoric acid (HF). peptide.comlifetein.com For hydrophobic peptides prone to aggregation, Boc chemistry can be advantageous as the acidic deprotection step protonates the newly exposed amine terminus, reducing its involvement in hydrogen bonding and making it more available for the subsequent coupling reaction. peptide.com
The Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-protection and tert-butyl-based groups for side-chain protection. peptide.comlifetein.com The Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). lifetein.com The final cleavage from the resin and side-chain deprotection are performed with a strong acid like TFA. peptide.com Fmoc chemistry is generally considered milder and is often preferred due to its compatibility with a wider range of modified amino acids and the avoidance of the highly corrosive HF. iris-biotech.denih.gov The orthogonality of the Fmoc/tBu strategy, where the protecting groups are removed under different conditions, is a significant advantage over the Boc/Bzl approach. iris-biotech.de
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid (e.g., TFA) peptide.com | Base (e.g., Piperidine) lifetein.com |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong Acid (e.g., HF) peptide.com | Strong Acid (e.g., TFA) peptide.com |
| Key Advantage | Can be better for hydrophobic peptides. peptide.com | Milder conditions, greater compatibility. iris-biotech.denih.gov |
| Key Disadvantage | Harsh final cleavage conditions. lifetein.com | Potential for side reactions like aspartimide formation. nih.gov |
Optimization of Coupling Efficiencies and Deprotection Protocols
Achieving high peptide purity and yield hinges on the efficiency of the coupling and deprotection steps. gyrosproteintechnologies.com Incomplete reactions at any stage can lead to the formation of deletion and truncation sequences, which are often difficult to separate from the desired product. gyrosproteintechnologies.com
Coupling efficiency is influenced by several factors, including the choice of coupling reagents, reaction temperature, and solvent. gyrosproteintechnologies.com Highly reactive coupling reagents like HCTU, HATU, and COMU are used for faster synthesis, while DIC and HBTU are suitable for slower methods. gyrosproteintechnologies.com Monitoring the completion of the coupling reaction is crucial and can be done using tests like the Kaiser test (ninhydrin test), which detects free primary amines. iris-biotech.depeptide.com For proline-containing peptides, like L-Leucyl-L-prolylglycyl-L-serine, the coupling of the amino acid following proline can be challenging due to the secondary amine nature of proline, which is less reactive. biotage.com In such cases, a double coupling strategy, where the coupling reaction is performed twice, may be necessary to ensure complete incorporation. biotage.com
Deprotection protocols also require optimization. The efficiency of the deprotection step can be monitored, particularly in Fmoc-based synthesis, by measuring the UV absorbance of the fluorenyl group released upon treatment with piperidine. nih.goviris-biotech.de Incomplete deprotection leads to deletion sequences. gyrosproteintechnologies.com The use of peptide synthesizers with real-time deprotection monitoring can help optimize reaction times and ensure complete removal of the protecting group. gyrosproteintechnologies.com
Resin Selection and Loading Capacity
The choice of resin is a critical parameter in SPPS. The resin acts as the solid support to which the first amino acid is anchored. almacgroup.com The most commonly used resins are based on polystyrene (PS) cross-linked with divinylbenzene (B73037) (DVB). researchgate.net Other options include more hydrophilic supports like polyethylene (B3416737) glycol (PEG)-polystyrene composite resins, which can be beneficial for synthesizing difficult sequences. researchgate.net The properties of the resin, such as its swelling capacity in different solvents, are vital for reaction kinetics, as most reactive sites are located within the resin beads. researchgate.netiris-biotech.de
Resin loading capacity , defined as the number of reactive sites per gram of resin (mmol/g), is another important consideration. almacgroup.comiris-biotech.de High-loading resins allow for the synthesis of larger quantities of peptide per batch. iris-biotech.de However, for long or difficult sequences, a lower loading capacity is often preferred to minimize steric hindrance and inter-chain aggregation by increasing the space between growing peptide chains on the resin. researchgate.netiris-biotech.de
| Resin Type | Typical Loading Capacity (mmol/g) | Recommended Use |
| Polystyrene (PS) | 0.5 - 0.8 researchgate.net | Routine SPPS researchgate.net |
| Low-loaded PS | 0.1 - 0.2 researchgate.net | Long or difficult sequences (>25 amino acids) researchgate.net |
| Polyethylene glycol (PEG)-based | Lower than PS researchgate.net | Difficult sequences, large peptides researchgate.net |
Factors Influencing Peptide Yield and Purity in SPPS
Key factors influencing yield and purity include:
Aggregation: The growing peptide chains can aggregate through the formation of secondary structures like β-sheets, which hinders the diffusion of reagents and can lead to incomplete reactions. rsc.org This is a major cause of failure in peptide synthesis. researchgate.net
Side Reactions: Undesirable chemical reactions can occur during synthesis. A common side reaction in Fmoc chemistry is the formation of aspartimide from aspartic acid residues, which can lead to multiple by-products. nih.gov
Steric Hindrance: Bulky amino acid side chains can physically obstruct the coupling reaction, reducing its efficiency. gyrosproteintechnologies.com
Solvent Quality: The use of fresh, high-purity solvents is essential, as reusing solvents can decrease the purity of the final product. gyrosproteintechnologies.com
Capping: To prevent the formation of deletion sequences, a capping step can be introduced after the coupling reaction to permanently block any unreacted amino groups. gyrosproteintechnologies.com
Solution-Phase Peptide Synthesis Techniques
Solution-phase peptide synthesis (SPPS) was the original method for creating peptides before the advent of solid-phase techniques. nih.gov In this approach, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. nih.gov While more labor-intensive than SPPS, solution-phase synthesis can be advantageous for large-scale production and for synthesizing peptides that are difficult to produce on a solid support. nih.gov
Fragment Condensation Strategies
A key strategy in solution-phase synthesis is fragment condensation . This involves the synthesis of smaller, protected peptide fragments which are then coupled together to form the final, larger peptide. nih.govspringernature.com This convergent approach can be more efficient for long peptides than a stepwise synthesis. nih.gov
For the synthesis of a tetrapeptide like this compound, a fragment condensation approach could involve the synthesis of two dipeptide fragments, for example, Boc-L-Leucyl-L-proline and Glycyl-L-serine methyl ester. These two fragments would then be coupled together, followed by deprotection to yield the final tetrapeptide.
The success of fragment condensation relies on minimizing racemization at the C-terminal amino acid of the coupling fragment and achieving high coupling yields. springernature.com Research has shown that conducting the condensation reaction in the "swelling volume" of a resin-bound fragment in solid-phase fragment condensation (SPFC) can lead to significantly higher yields compared to conventional methods. 5z.comresearchgate.net In a purely solution-phase context, careful selection of coupling reagents and reaction conditions is paramount to ensure the integrity and purity of the final peptide product. nih.gov Recent developments have focused on making solution-phase synthesis faster and more sustainable, for instance, by using green coupling reagents like T3P® and optimizing protocols to reduce solvent usage. mdpi.comrsc.org
Protecting Group Schemes for Liquid-Phase Synthesis
In liquid-phase peptide synthesis (LPPS), all reactions are carried out in a solution. This method requires the protection of the α-amino group of the incoming amino acid and any reactive side chains. The C-terminal carboxyl group of the first amino acid is also typically protected, often as an ester. biosynth.com
A common strategy involves the use of orthogonal protecting groups, which can be removed under different conditions. biosynth.comiris-biotech.de This allows for the selective deprotection of the α-amino group for the next coupling step without affecting the side-chain protecting groups. biosynth.com The two most widely used combinations of protecting groups are the Fmoc/tBu and the Boc/Bn schemes. biosynth.com
Fmoc/tBu Strategy: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. iris-biotech.de The side chains of serine, aspartic acid, and glutamic acid are protected with the acid-labile tert-butyl (tBu) group. iris-biotech.depeptide.com The final cleavage of the peptide from the resin and removal of the tBu protecting groups is typically achieved with trifluoroacetic acid (TFA). iris-biotech.de
Boc/Bn Strategy: In this approach, the acid-labile tert-butoxycarbonyl (Boc) group protects the α-amino group. peptide.com Benzyl (B1604629) (Bzl) or other benzyl-based groups are used for the protection of the side chains. peptide.com The final deprotection is often carried out using strong acids like hydrofluoric acid (HF).
The choice of protecting group scheme depends on several factors, including the sequence of the peptide and the presence of sensitive amino acids. For instance, the Boc/Bn strategy is often preferred for peptides containing acid-sensitive modifications. biosynth.com
| Protecting Group | Function | Cleavage Condition |
| Fmoc | α-Amino group protection | Base (e.g., piperidine) iris-biotech.de |
| Boc | α-Amino group protection | Acid (e.g., TFA) peptide.com |
| tBu | Side chain protection (Ser, Thr, Asp, Glu) | Strong acid (e.g., TFA) iris-biotech.depeptide.com |
| Trt | Side chain protection (Ser, Thr) | Acid peptide.com |
| Bzl | Side chain protection (Ser, Thr) | Strong acid (e.g., HF) peptide.com |
| Mtt/Mmt | Side chain protection (Lys) | Mild acid nih.gov |
| Tfa | Side chain protection (Lys) | Base nih.gov |
Enzymatic Peptide Synthesis Approaches
Enzymatic peptide synthesis offers a green and highly selective alternative to chemical methods. nih.gov These reactions are typically carried out under mild conditions in aqueous solutions, minimizing the need for protecting groups and reducing the risk of racemization. nih.gov
Utilization of L-Amino Acid Ligases for Peptide Bond Formation
L-amino acid ligases (LALs) are a class of enzymes that catalyze the formation of peptide bonds between two unprotected L-amino acids in an ATP-dependent manner. tandfonline.comsci-hub.se These enzymes belong to the ATP-grasp superfamily and utilize an aminoacyl-phosphate intermediate in the reaction mechanism. nih.gov Several LALs have been identified from various microorganisms and have shown potential for the synthesis of dipeptides and short oligopeptides. tandfonline.commdpi.com The use of LALs is considered a promising approach for the industrial production of dipeptides due to the simplicity of the reaction, which does not require complex protection and deprotection steps. sci-hub.se
Substrate Specificity and Stereoselectivity in Enzymatic Synthesis
A key advantage of enzymatic synthesis is the high degree of stereoselectivity and regioselectivity exhibited by the enzymes. mdpi.com Enzymes can distinguish between enantiomers, leading to the synthesis of optically pure peptides. nih.gov The substrate specificity of L-amino acid ligases varies, with some showing a preference for certain amino acids at the N-terminal or C-terminal position. nih.gov For example, some LALs preferentially accept amino acids with small residues at the N-terminus and those with bulky residues at the C-terminus. nih.gov This specificity can be exploited to control the sequence of the synthesized peptide and minimize the formation of undesired byproducts. nih.gov The three-dimensional structure of the enzyme's active site plays a crucial role in determining this selectivity. mdpi.com
| Enzyme | Source Organism | Substrate Preference |
| RizB | Bacillus subtilis | Branched-chain amino acids tandfonline.com |
| spr0969 protein | Streptococcus pneumoniae | Can synthesize longer peptides than RizB tandfonline.com |
| BAD 1200 protein | Bifidobacterium adolescentis | Higher activity towards aromatic amino acids tandfonline.com |
| TabS | Pseudomonas syringae | Specific for synthesizing one peptide, avoiding by-products nih.gov |
| YwfE | Bacillus subtilis | Prefers small residues at N-terminus and bulky residues at C-terminus nih.gov |
Advanced Structural Characterization of L Leucyl L Prolylglycyl L Serine
Conformational Analysis of the Tetrapeptide Backbone and Side Chains
Influence of L-Proline on Conformational Rigidity and β-Turn Formation
The presence of L-proline significantly constrains the conformational freedom of the peptide backbone. Due to its cyclic side chain that incorporates the backbone nitrogen atom, rotation around the N-Cα bond is restricted. This inherent rigidity makes proline a potent inducer of turns in peptide chains, particularly β-turns. quora.com A β-turn is a secondary structure element where the polypeptide chain reverses its direction, a crucial feature in the folding of globular proteins. The Pro-Gly sequence, as found in this tetrapeptide, is a classic motif for initiating β-hairpin turns. nih.govacs.org The proline residue often occupies the second position (i+1) of a β-turn, forcing a kink in the peptide backbone. quora.comnih.gov This pre-disposition to form a turn structure is a dominant factor in the conformational landscape of L-Leucyl-L-prolylglycyl-L-serine. Studies on proline-containing tetrapeptides have provided evidence for the existence of β-structures in solution. acs.orgacs.org
Role of Glycine (B1666218) in Enhancing Conformational Flexibility
In stark contrast to proline's rigidity, glycine imparts a high degree of conformational flexibility to the peptide backbone. youtube.comkhanacademy.org Lacking a side chain beyond a single hydrogen atom, glycine can adopt a much wider range of dihedral angles (phi and psi) compared to other amino acids. youtube.com This flexibility is crucial in facilitating the tight turns induced by the preceding proline residue. In the context of a β-turn, glycine is frequently found at the third position (i+2), where its conformational adaptability allows the peptide chain to make the sharp reversal in direction required for the turn. The combination of proline's rigidity and glycine's flexibility in the Pro-Gly motif creates a structurally stable yet dynamic hinge in the peptide. nih.gov However, this flexibility also means that peptides containing glycine can exist in multiple conformations in solution. acs.org
Impact of Leucine (B10760876) Hydrophobicity and Serine Hydrophilicity on Secondary Structure
The side chains of leucine and serine introduce hydrophobic and hydrophilic elements, respectively, which further influence the secondary structure of the tetrapeptide. Leucine, with its bulky and hydrophobic isobutyl side chain, generally favors inclusion within the core of a folded structure to minimize contact with an aqueous environment. In the context of secondary structures, leucine is often found in α-helices and β-sheets. nih.govnih.gov
Spectroscopic Methodologies for Structural Elucidation
To experimentally determine the conformational properties of this compound, a combination of spectroscopic techniques is employed. These methods provide insights into both the secondary and tertiary structure of the peptide in solution.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Profiling
Circular Dichroism (CD) spectroscopy is a powerful tool for rapidly assessing the secondary structure content of peptides and proteins in solution. nih.govnih.gov This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra.
For a tetrapeptide like this compound, the CD spectrum would be analyzed for signatures of β-turns, which are often characterized by a weak positive band around 220 nm and a strong negative band near 200 nm. researchgate.net The presence of the Pro-Gly sequence, known to promote β-turns, would be expected to contribute significantly to the CD signal. nih.gov The contributions of absorbing side chains, such as the aromatic rings of other amino acids (not present here), can complicate CD spectra, but methods exist to correct for these effects. nih.gov The specific amino acid composition and sequence influence the CD spectra; for instance, leucine- and serine-containing polypeptides show different helical content depending on the residue sequence. nih.gov
A hypothetical CD spectrum for this tetrapeptide might display the characteristic features of a type II β-turn, consistent with the Pro-Gly motif.
Table 1: Hypothetical Circular Dichroism (CD) Spectral Data for a β-Turn Conformation
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
| 230 | +500 |
| 220 | +2000 |
| 210 | -5000 |
| 200 | -15000 |
| 190 | +10000 |
Note: This is an illustrative table representing typical values for a peptide with significant β-turn content.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure and conformational dynamics of peptides in solution. nih.gov Through a series of one- and two-dimensional NMR experiments, it is possible to assign the resonances of all protons in the molecule. hmdb.caresearchgate.netspectrabase.com
Key NMR parameters used in structural elucidation include:
Nuclear Overhauser Effect (NOE): NOEs provide through-space distance constraints between protons that are close in space (typically < 5 Å), which is crucial for defining the peptide's fold.
J-coupling constants: These through-bond scalar couplings provide information about dihedral angles within the peptide backbone and side chains.
Chemical shifts: The chemical shifts of protons, particularly the α-protons, are sensitive to the local secondary structure.
For this compound, NMR studies would aim to identify specific NOEs that are characteristic of a β-turn, such as a cross-peak between the α-proton of glycine and the α-proton of serine. The analysis of J-coupling constants would further refine the backbone and side-chain torsion angles. researchgate.net The flexibility imparted by the glycine residue might lead to the observation of multiple sets of resonances or averaged signals, reflecting a dynamic equilibrium between different conformations. acs.orgyoutube.com
Table 2: Representative ¹H NMR Chemical Shifts for a Tetrapeptide in a β-Turn Conformation
| Residue | Proton | Chemical Shift (ppm) |
| Leucine | NH | 8.5 |
| CαH | 4.2 | |
| CβH₂ | 1.7 | |
| CγH | 1.6 | |
| CδH₃ | 0.9 | |
| Proline | CαH | 4.4 |
| CβH₂ | 2.0 | |
| CγH₂ | 1.9 | |
| CδH₂ | 3.6 | |
| Glycine | NH | 8.2 |
| CαH₂ | 3.9, 3.7 | |
| Serine | NH | 7.9 |
| CαH | 4.5 | |
| CβH₂ | 3.8 |
Note: These are typical chemical shift ranges and can vary depending on solvent and temperature.
By integrating the data from both CD and NMR spectroscopy, a comprehensive model of the conformational preferences of this compound can be constructed, highlighting the critical roles of its constituent amino acids in shaping its three-dimensional structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Bond Conformation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for probing the secondary structure of peptides and proteins in various environments. nih.gov The method relies on the absorption of infrared radiation by molecular vibrations. For peptides, the most informative spectral regions are the Amide I and Amide II bands, which are sensitive to the conformation of the polypeptide backbone. univ-paris-diderot.fr
The Amide I band, located between 1600 and 1700 cm⁻¹, is primarily associated with the C=O stretching vibrations of the peptide bonds (70-85%). univ-paris-diderot.fr Its precise frequency is determined by the backbone conformation and hydrogen-bonding patterns. The Amide II band, found between 1510 and 1580 cm⁻¹, arises mainly from N-H bending (40-60%) and C-N stretching vibrations (18-40%) and is also conformationally sensitive. univ-paris-diderot.fr
For this compound, the presence of proline is expected to significantly influence the FTIR spectrum. Proline's cyclic structure restricts the peptide backbone, often inducing turns. acs.org The Pro-Gly sequence, in particular, is a well-known motif for promoting β-turn structures. rsc.org
Deconvolution of the Amide I band is a common practice to quantify the contributions of different secondary structural elements. researchgate.netnih.govnih.govresearchgate.net A hypothetical deconvolution of the Amide I band for this compound, based on typical values for proline-containing peptides, is presented below.
Table 1: Hypothetical FTIR Amide I Band Deconvolution for this compound
| Wavenumber (cm⁻¹) | Assignment | Estimated Contribution (%) |
| ~1680 - 1690 | High-frequency β-turn | 15 - 25 |
| ~1660 - 1675 | β-turn | 30 - 40 |
| ~1650 - 1658 | α-helix / Random Coil | 10 - 20 |
| ~1620 - 1640 | β-sheet | 20 - 30 |
| ~1616 | Extended Strand | 5 - 10 |
This table is illustrative and based on data for peptides with similar structural motifs. acs.orgnih.govmdpi.com The exact percentages would need to be determined experimentally.
The significant contribution from β-turn structures is anticipated due to the Pro-Gly sequence. The presence of β-sheet structures could indicate intermolecular interactions, especially at higher concentrations. The random coil component reflects the inherent flexibility of the peptide, particularly around the glycine and serine residues. It is also important to recognize that amino acid side chains can contribute to absorbance in the Amide I and II regions, which can complicate spectral interpretation. univ-paris-diderot.frnih.gov
Computational Modeling and Simulation Techniques
Computational methods provide invaluable, atomistic-level insights into the structural dynamics and properties of peptides, complementing experimental data from techniques like FTIR.
Molecular Dynamics (MD) Simulations for Conformational Ensemble Analysis
Molecular Dynamics (MD) simulations compute the motion of every atom in a system over time by integrating Newton's laws of motion. nih.gov This technique allows for the exploration of the conformational landscape of a peptide in a simulated environment (e.g., in water), providing a detailed picture of its flexibility and preferred shapes. nih.gov
For this compound, MD simulations can elucidate the dynamics of the Pro-Gly turn, the flexibility of the N-terminal Leucine and C-terminal Serine, and the formation and breaking of intramolecular hydrogen bonds. The simulation would track key parameters such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the peptide. nih.gov
Table 2: Illustrative Parameters from a Hypothetical MD Simulation of this compound
| Parameter | Description | Hypothetical Value/Observation |
| Simulation Time | Total duration of the simulation | 500 ns |
| RMSD (Backbone) | Measures the average deviation of the backbone atoms from a reference structure, indicating overall stability. | Fluctuating between 2-4 Å, suggesting significant conformational flexibility. |
| RMSF (per residue) | Measures the fluctuation of individual residues, highlighting flexible regions. | High RMSF for Gly and Ser; Low RMSF for Pro. |
| Key Dihedral Angles (Φ, Ψ) | Defines the backbone conformation. | Proline Φ constrained near -65°. High variability for Gly and Ser. nih.gov |
| Hydrogen Bonds | Number and lifetime of intramolecular H-bonds. | Transient H-bonds stabilizing β-turn structures, primarily involving the C=O of Leu and N-H of Ser. |
This table presents expected outcomes from an MD simulation. Actual values are dependent on the force field and simulation conditions used.
The results would likely show a dynamic equilibrium between several conformations, including various types of β-turns and more extended structures, reflecting the complex interplay of the constituent amino acids.
De Novo Peptide Structure Prediction Algorithms
De novo (from the beginning) structure prediction algorithms aim to model the three-dimensional structure of a peptide or protein from its amino acid sequence alone, without relying on a homologous template structure. researchgate.net Servers like PEP-FOLD are specifically designed for this purpose for short peptides. univ-paris-diderot.frnih.govnih.gov These tools typically use a coarse-grained force field and a library of structural fragments to rapidly assemble plausible peptide conformations. nih.gov
A de novo prediction for this compound using the PEP-FOLD server would generate a set of possible 3D models, ranked by their predicted energy. researchgate.net The results are expected to highlight conformations that satisfy the steric constraints imposed by the proline residue and allow for favorable intramolecular interactions.
Table 3: Predicted Models for this compound from a De Novo Algorithm (e.g., PEP-FOLD)
| Model Rank | Predicted Energy (arbitrary units) | Key Structural Features | Representative Cα-RMSD from Model 1 (Å) |
| 1 | -250 | Compact β-turn centered on Pro-Gly | 0.0 |
| 2 | -245 | More open turn structure | 1.8 |
| 3 | -238 | Extended conformation with some flexibility | 3.5 |
| 4 | -235 | Alternative β-turn type | 2.1 |
| 5 | -230 | Semi-extended, disordered | 4.2 |
The data in this table is a representative output from a de novo prediction server like PEP-FOLD. researchgate.net The energies and RMSD values are for illustrative purposes.
The predicted models would likely converge on turn-like structures as the most energetically favorable, consistent with expectations from the peptide's sequence. These models can serve as excellent starting points for further refinement with more computationally intensive methods like all-atom MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. acs.org For peptides, QSAR models use numerical descriptors that encode the physicochemical properties of the amino acids to predict activities such as enzyme inhibition or receptor binding. researchgate.netnih.govfrontiersin.org
To build a QSAR model for this compound, one would first need a dataset of related tetrapeptides with experimentally measured biological activities. Descriptors for each amino acid position would then be calculated. These can include steric (e.g., volume), electronic (e.g., charge), and hydrophobic parameters. acs.org
Table 4: Example of Amino Acid Descriptors Used in Peptide QSAR Studies
| Descriptor Type | Example Descriptor | Property Encoded | Amino Acid Example (Proline) |
| Physicochemical | VHSE8 (Principal components of properties) | Hydrophobicity, Steric properties, Electronic properties | Varies per component |
| Topological | ST-Scales | Electronic and steric properties based on side-chain topology | Varies per scale |
| 3D-Structural | WHIM (Weighted Holistic Invariant Molecular) | Size, Shape, Symmetry, Atom distribution | Varies per descriptor |
| Quantum-Chemical | MolSurf (Molecular Surface properties) | Electron-rich/poor regions, Polarity | Varies per descriptor |
This table lists common descriptor types used in peptide QSAR. nih.govfrontiersin.org The actual values are derived from complex calculations.
A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build an equation linking the descriptors to the activity. frontiersin.org For instance, a hypothetical QSAR model for a specific activity might reveal that hydrophobicity at the first position (Leucine) and the presence of a turn-inducing residue at the second position (Proline) are critical for high potency. Such a model would be invaluable for designing new, more active tetrapeptide analogs.
Biological and Biochemical Mechanisms of L Leucyl L Prolylglycyl L Serine Action
Interaction with Molecular Targets
The potential interaction of the tetrapeptide with molecular targets can be extrapolated from the known activities of its amino acid components. These individual molecules are known to modulate enzymes, bind to specific receptors, and participate in various ligand-protein interactions.
Potential for Enzyme Modulation and Inhibition
The constituent amino acids of L-Leucyl-L-prolylglycyl-L-serine have well-documented roles as modulators and inhibitors of various enzymes.
L-leucine: This branched-chain amino acid (BCAA) is not just a building block for proteins but also a critical signaling molecule. Leucine's oxidation rate is higher than that of other BCAAs like isoleucine or valine. nih.gov It is a known allosteric activator of glutamate (B1630785) dehydrogenase and plays a role in the regulation of other enzymes, primarily through its influence on the mTOR signaling pathway. efdeportes.comphysiology.org
L-serine: This amino acid can act as an enzyme inhibitor. For instance, L-serine is known to allosterically inhibit the activity of D-3-phosphoglycerate dehydrogenase (PGDH), the first enzyme in the serine biosynthesis pathway, in certain bacteria like E. coli. nih.gov This feedback inhibition is a classic example of metabolic regulation. nih.gov However, PGDHs from mammals appear to be insensitive to L-serine inhibition. nih.gov L-serine can also inhibit homoserine dehydrogenase in E. coli. nih.gov
L-proline: Proline's unique cyclic structure allows it to be used as an asymmetric catalyst in certain chemical reactions, leading to the concept of it being the "simplest enzyme". acs.org In biological systems, it is a crucial component of enzymes like collagen.
L-glycine: While primarily known for its role as a neurotransmitter and protein component, glycine (B1666218) can influence enzyme activity. For example, it is involved in the glycine cleavage system, a metabolic pathway that is crucial for one-carbon metabolism. creative-proteomics.com
| Amino Acid | Enzyme Target | Effect | Significance |
|---|---|---|---|
| L-leucine | mTORC1 pathway kinases | Activation | Regulates protein synthesis and cell growth. physiology.org |
| L-serine | D-3-phosphoglycerate dehydrogenase (bacterial) | Allosteric Inhibition | Feedback control of serine biosynthesis. nih.gov |
| L-proline | N/A (acts as catalyst) | Organocatalysis | Promotes asymmetric chemical synthesis. acs.org |
| L-glycine | Glycine Cleavage System | Substrate | Contributes to one-carbon metabolism. creative-proteomics.com |
Receptor Binding Affinities and Specificity
Several of the constituent amino acids have specific interactions with neurotransmitter receptors.
L-glycine: Glycine is a primary inhibitory neurotransmitter in the central nervous system (CNS), particularly in the spinal cord and brainstem. wikipedia.orgnih.gov It binds to and activates ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels. wikipedia.orgum.edu.mt Activation leads to chloride influx and hyperpolarization of the neuron, thus inhibiting neurotransmission. nih.gov The affinity of glycine for its binding site on the NMDA receptor complex is in the nanomolar range, with a true equilibrium constant (KD) estimated to be around 40 nmol/L. nih.gov Glycine also acts as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, where it binds to the GluN1 subunit to facilitate receptor activation by glutamate. nih.gov
L-proline: L-proline has been identified as a weak agonist of the glycine receptor and both NMDA and non-NMDA (AMPA/kainate) ionotropic glutamate receptors. wikipedia.org
L-serine: D-serine, which is synthesized from L-serine in the brain, is a potent co-agonist at the glycine site of NMDA receptors, often considered more potent than glycine itself at synaptic receptors. nih.govwikipedia.org
L-leucine: While not a classical neurotransmitter, L-leucine can influence neurotransmitter systems through its metabolic roles and signaling pathways.
| Amino Acid | Receptor | Role | Location |
|---|---|---|---|
| L-glycine | Glycine Receptor (GlyR) | Agonist (Inhibitory) | Spinal Cord, Brainstem. wikipedia.org |
| L-glycine | NMDA Receptor | Co-agonist (Excitatory) | CNS. nih.gov |
| L-proline | Glycine & Glutamate Receptors | Weak Agonist | CNS. wikipedia.org |
| L-serine (via D-serine) | NMDA Receptor | Potent Co-agonist | CNS. wikipedia.org |
Ligand-Protein Interaction Studies
The interactions of these amino acids with proteins are fundamental to their functions. These interactions are mediated by various non-covalent forces.
L-proline: The unique cyclic structure of proline's side chain gives it exceptional conformational rigidity. wikipedia.org This rigidity influences the structure of proteins where it is incorporated. Proline-rich motifs in proteins often serve as recognition sites for other proteins, particularly those containing SH3 domains, which are common in signaling proteins. nih.govontosight.ai
L-leucine: The branched, hydrophobic side chain of leucine (B10760876) is important for protein structure and stability. In DNA binding proteins, leucine residues are often arranged in configurations known as "leucine zippers," which facilitate protein dimerization. technologynetworks.com
L-serine and L-glycine: The hydroxyl group of serine allows it to form hydrogen bonds and is a common site for post-translational modifications like phosphorylation and O-GlcNAcylation, which are crucial for regulating protein function. wikipedia.org Glycine, with the smallest side chain (a single hydrogen atom), provides flexibility to the polypeptide chain, which is critical in tightly packed protein structures like the collagen triple helix. wikipedia.org
Influence on Cellular Signaling Pathways
The individual amino acids are potent modulators of key cellular signaling cascades that regulate metabolism, growth, and proliferation.
Modulation of Signal Transduction Cascades
L-leucine: Leucine is a primary activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. efdeportes.comphysiology.orgquora.comnih.gov This pathway is a central regulator of cell growth and protein synthesis. Leucine-mediated activation of mTORC1 promotes the phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased mRNA translation. physiology.org Leucine may also activate mTORC1 in part by inhibiting adenosine (B11128) monophosphate-activated protein kinase (AMPK). efdeportes.com
L-proline: L-proline can act as a signaling molecule, stimulating pathways such as the MAPK, PI3K, and mTOR cascades to influence cell fate, particularly in stem cells. nih.govnih.gov It can also repress the amino-acid starvation response branch of the Integrated Stress Response (ISR). biorxiv.org
L-serine: L-serine and its metabolic pathways are linked to various signaling cascades. It can influence the AMPK and nuclear factor kappa-B (NF-κB) signaling pathways, which are involved in inflammation and stress responses. nih.gov
L-glycine: As a neurotransmitter, glycine's primary signaling role is through the activation of its ionotropic receptor, leading to changes in the membrane potential of neurons. nih.gov This can modulate a variety of downstream cellular processes.
| Amino Acid | Signaling Pathway | Effect |
|---|---|---|
| L-leucine | mTORC1 | Activation. nih.gov |
| L-leucine | AMPK | Inhibition. efdeportes.com |
| L-proline | MAPK, PI3K, mTOR | Activation. nih.gov |
| L-proline | Integrated Stress Response (ISR) | Repression. biorxiv.org |
| L-serine | NF-κB, AMPK | Modulation. nih.gov |
| L-glycine | Glycine Receptor Signaling | Activation. nih.gov |
Regulation of Protein Synthesis and Degradation Pathways
The balance between protein synthesis and degradation is tightly controlled, and the constituent amino acids of this compound play pivotal roles in this regulation.
L-leucine: Leucine is arguably the most potent amino acid for stimulating muscle protein synthesis. nih.govresearchgate.net This effect is primarily mediated through the activation of the mTORC1 pathway. quora.comnih.gov In addition to promoting synthesis, leucine has also been shown to inhibit protein degradation pathways, such as the ubiquitin-proteasome system. researchgate.netnih.govcambridge.org
L-serine and L-glycine: Both serine and glycine are fundamental precursors for the synthesis of proteins, as well as other essential biomolecules like purines. wikipedia.orgnih.govlu.se The availability of L-serine is crucial for cellular proliferation. lu.se L-serine can also selectively induce the activity of certain enzymes in the autophagic-lysosomal system, such as cathepsins B and L, which are involved in protein degradation. cncb.ac.cn
| Amino Acid | Process | Mechanism |
|---|---|---|
| L-leucine | Protein Synthesis | Stimulation (via mTORC1 activation). nih.gov |
| L-leucine | Protein Degradation | Inhibition (e.g., of proteasome pathway). nih.gov |
| L-serine | Protein Synthesis | Essential precursor. lu.se |
| L-serine | Protein Degradation | Induction of lysosomal cathepsins. cncb.ac.cn |
| L-proline | Protein Synthesis | Essential precursor, especially for collagen. nih.gov |
| L-glycine | Protein Synthesis | Essential precursor, especially for collagen. wikipedia.org |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-leucine |
| L-proline |
| L-glycine |
| L-serine |
| D-serine |
| Glutamate |
| Isoleucine |
| Valine |
| Collagen |
| Adenosine monophosphate (AMP) |
| Adenosine triphosphate (ATP) |
| Chloride |
Potential Interactions with Intracellular Messengers
The direct interaction of the full tetrapeptide this compound with intracellular messengers is not extensively documented. However, upon intracellular cleavage by proteases like prolyl and glycyl-specific enzymes, its constituent amino acids can engage with critical signaling pathways. nih.gov The most significant of these interactions involves the L-leucine residue and its role as a primary signaling molecule for the mammalian target of rapamycin complex 1 (mTORC1) pathway.
L-leucine is a crucial regulator of protein synthesis and cell growth. frontiersin.orgphysiology.org Its intracellular concentration is sensed by Leucyl-tRNA synthetase (LRS), which then initiates a signaling cascade that activates mTORC1. nih.gov LRS directly binds to Rag GTPases, which are key mediators of amino acid signaling to mTORC1, in a leucine-dependent fashion. nih.gov This activation of mTORC1 promotes protein translation and inhibits autophagy, linking nutrient availability directly to cellular anabolic processes. nih.gov Therefore, the catabolism of this compound could release L-leucine, which would then act as a signal for these fundamental cellular metabolic pathways.
Residue-Specific Contributions to Bioactivity within this compound
The potential bioactivity of the parent peptide is intrinsically linked to the functions of its individual amino acid components. The L-leucine and L-serine residues, in particular, are involved in a wide array of metabolic and signaling processes.
Role of L-Leucine in Amino Acid Sensing and Protein Turnover
L-leucine, one of the three branched-chain amino acids (BCAAs), is unique in that it is primarily metabolized in skeletal muscle rather than the liver. youtube.com This has led to the evolution of a sophisticated cellular mechanism that senses intracellular leucine levels as a key indicator of dietary protein intake and availability for muscle protein synthesis (MPS). youtube.comyoutube.com
The central hub for this sensing and signaling is the mTORC1 protein complex. physiology.org When leucine concentrations rise, it signals to mTORC1 that there are sufficient amino acids to build new proteins, thus activating the machinery for protein synthesis. youtube.com Leucine's role is so potent that it alone can stimulate mTORC1 signaling and enhance MPS. physiology.orgnih.gov This process is mediated by specific proteins that detect leucine and transmit the signal to mTORC1, with Leucyl-tRNA synthetase (LRS) identified as a key intracellular leucine sensor. nih.govnih.gov
Table 1: Key Proteins in Leucine-Sensing and mTORC1 Activation
| Protein/Complex | Function | Key Findings |
| L-Leucine | Essential Amino Acid / Signaling Molecule | A primary trigger for muscle protein synthesis (MPS). youtube.comyoutube.com Its availability is a rate-limiting factor for protein synthesis. physiology.org |
| mTORC1 | Protein Kinase Complex | A central regulator of cell growth and metabolism. It integrates signals from nutrients (like leucine), growth factors, and cellular energy status. frontiersin.orgphysiology.org |
| Leucyl-tRNA synthetase (LRS) | Leucine Sensor | Directly binds leucine and interacts with Rag GTPases to activate mTORC1 in a leucine-dependent manner. nih.gov |
| Rag GTPases | GTP-Binding Proteins | Mediate the amino acid signal to mTORC1, facilitating its translocation to the lysosomal surface for activation. frontiersin.orgnih.gov |
L-Serine-Mediated Metabolic Interconnections
The L-serine residue contributes to a different but equally vital set of metabolic pathways. Once liberated from the peptide, L-serine serves as a central node connecting amino acid metabolism with the synthesis of nucleotides, lipids, and neurotransmitters.
L-serine is a primary source of one-carbon units, which are essential for a multitude of biosynthetic reactions. nih.govspandidos-publications.com Through the action of the enzyme serine hydroxymethyltransferase (SHMT), serine is reversibly converted to glycine, donating its side-chain carbon to tetrahydrofolate (THF) to start the folate cycle. nih.gov
This one-carbon metabolism network is critical for synthesizing purines and thymidylate (essential for DNA and RNA), as well as for producing S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. spandidos-publications.comnih.gov The pathway is thus fundamental for DNA replication, gene expression, and maintaining cellular redox balance. nih.govrupress.org
Table 2: Overview of L-Serine in One-Carbon Metabolism
| Process | Key Enzyme(s) | Key Products/Outputs | Metabolic Importance |
| Serine to Glycine Conversion | Serine Hydroxymethyltransferase (SHMT) | Glycine, Methylene-THF | Major entry point for one-carbon units into the folate cycle. nih.govspandidos-publications.com |
| Folate Cycle | Various | Purines, Thymidylate (dTMP) | Biosynthesis of nucleotides for DNA and RNA synthesis. researchgate.net |
| Methionine Cycle | Methionine Synthase, etc. | S-adenosylmethionine (SAM) | Provides methyl groups for methylation of DNA, RNA, histones, and other molecules. spandidos-publications.com |
| Trans-sulfuration Pathway | Cystathionine β-synthase | Cysteine, Glutathione (GSH) | Synthesis of antioxidants and other sulfur-containing compounds. spandidos-publications.comnih.gov |
L-serine is an indispensable building block for the synthesis of critical membrane lipids, including sphingolipids and phosphatidylserine (B164497) (PS). nih.govresearchgate.net The synthesis of the sphingoid base backbone, the structural core of all sphingolipids, begins with the condensation of L-serine and palmitoyl-CoA. nih.govyoutube.com
This metabolic pathway is particularly crucial in the central nervous system. nih.gov Neurons have a limited capacity to synthesize L-serine and are dependent on a supply from adjacent glial cells (astrocytes) to produce the sphingolipids and phospholipids (B1166683) necessary for proper membrane structure, neurite outgrowth, and survival. nih.govnih.gov These lipids are not just structural components; they are also involved in cellular signaling processes as part of lipid rafts. researchgate.net
Table 3: L-Serine's Role in Lipid Biosynthesis
| Lipid Class | Initial Precursors | Key Enzyme | Biological Significance |
| Sphingolipids | L-serine, Palmitoyl-CoA | Serine Palmitoyltransferase (SPT) | Essential for cell membrane structure, signal transduction, and neuronal development and survival. nih.govresearchgate.netresearchgate.net |
| Phosphatidylserine (PS) | L-serine, CDP-diacylglycerol | PS Synthase 1 & 2 | Important for membrane integrity, cell signaling (e.g., apoptosis), and as a precursor to other phospholipids. nih.govnih.gov |
Should the peptide be catabolized in the brain, the resulting L-serine can be converted into its stereoisomer, D-serine, by the enzyme serine racemase. pnas.orgpnas.org This conversion is of profound significance for neurotransmission, as D-serine is now recognized as the primary endogenous co-agonist for the N-methyl-D-aspartate (NMDA) type of glutamate receptors. nih.govfrontiersin.org
For an NMDA receptor to be activated by glutamate, its "glycine site" must also be occupied by a co-agonist. nih.gov D-serine binds to this site with higher potency than glycine and is crucial for mediating NMDA receptor-dependent synaptic plasticity, learning, and memory. pnas.orgfrontiersin.org While initially thought to be produced mainly by astrocytes, recent evidence demonstrates that both serine racemase and D-serine are also located in neurons, highlighting a complex interplay between cell types in regulating glutamatergic signaling. pnas.orgnih.gov The activation of serine racemase can itself be enhanced by glutamate neurotransmission, forming a feedback loop that modulates synaptic activity. pnas.org
Table 4: L-Serine to D-Serine Pathway and Function
| Molecule/Receptor | Function | Location | Impact on Neurotransmission |
| L-Serine | Precursor | Astrocytes and Neurons | Source material for D-serine synthesis. pnas.orgnih.gov |
| Serine Racemase | Enzyme | Primarily in astrocytes and neurons | Catalyzes the conversion of L-serine to D-serine. pnas.orgpnas.orgnih.gov |
| D-Serine | Co-agonist | Synaptic Cleft | Binds to the glycine site of the NMDA receptor, enabling its activation by glutamate. nih.govfrontiersin.org |
| NMDA Receptor | Ionotropic Glutamate Receptor | Postsynaptic membrane of neurons | Mediates excitatory neurotransmission, synaptic plasticity, and neuronal development. nih.govfrontiersin.org |
Conformational Constraints Imposed by L-Proline on Binding and Activity
The incorporation of the amino acid L-proline into a peptide sequence, such as in this compound, introduces significant and unique conformational constraints that profoundly influence the peptide's three-dimensional structure and, consequently, its biological activity. Unlike other proteinogenic amino acids, proline's side chain is a cyclic pyrrolidine (B122466) ring that includes the backbone amide nitrogen. This distinctive structure has several critical implications for peptide conformation.
The presence of proline can induce specific secondary structures. For instance, sequences of multiple prolines can form a polyproline helix, which exists in two main forms: the right-handed polyproline I (PPI) helix with all cis peptide bonds and the more common left-handed polyproline II (PPII) helix with all trans peptide bonds. nih.govnih.gov The PPII helix is a particularly important structural motif in protein-protein interactions. While this compound contains only a single proline residue, its presence can still favor turn-like structures, such as beta-turns, which are crucial for the specific orientation of amino acid side chains for receptor binding. nih.gov Proline is frequently found at the second position of β-turns, where its constrained φ angle is accommodated. leibniz-fli.de
The structural rigidity imparted by proline can be advantageous for biological activity. By reducing the entropic penalty of binding to a receptor, a more conformationally constrained peptide can exhibit higher binding affinity. The fixed orientation of the residues flanking the proline can position them optimally for interaction with a binding partner. However, this rigidity can also be a disadvantage if the constrained conformation is not complementary to the target receptor.
The table below summarizes the typical backbone dihedral angles for proline in common helical structures, illustrating the conformational constraints it imposes.
| Helical Structure | Approximate φ Angle | Approximate ψ Angle | Peptide Bond Isomerization |
| Polyproline I (PPI) | -75° | +160° | cis |
| Polyproline II (PPII) | -75° | +146° to +150° | trans |
This data is compiled from multiple sources detailing the structural properties of proline-containing peptides. nih.govnih.gov
Glycine's Contribution to Peptide Flexibility and Ligand Recognition
In stark contrast to the rigidity imposed by L-proline, the glycine residue in this compound confers a high degree of conformational flexibility to the peptide backbone. Glycine is unique among the 20 common amino acids as its side chain consists of only a single hydrogen atom. The absence of a larger side chain minimizes steric hindrance, allowing the glycine residue to adopt a much wider range of phi (φ) and psi (ψ) backbone dihedral angles than any other amino acid. pearson.com
This flexibility is evident in a Ramachandran plot, which maps the sterically allowed combinations of φ and ψ angles. While most amino acids have restricted allowed regions, glycine's plot shows permissible conformations in all four quadrants. nih.govpearson.com This conformational freedom allows the peptide chain to make sharp turns and adopt conformations that would otherwise be energetically unfavorable.
The presence of glycine as a flexible linker or "hinge" can be critical for ligand recognition and binding. pearson.com It can allow the peptide to adapt its conformation to fit into a binding pocket of a receptor. This adaptability can facilitate an "induced fit" mechanism, where both the ligand and the receptor undergo conformational changes upon binding to achieve optimal complementarity.
Specifically, in the context of this compound, the glycine residue separates the rigid proline from the serine residue. This placement could allow the N-terminal Leucyl-prolyl portion and the C-terminal glycyl-serine portion of the peptide to move relatively independently. Such flexibility might be essential for the peptide to simultaneously engage multiple subsites within a larger binding pocket of a target enzyme or receptor. For example, the flexibility of glycine could be crucial for positioning the serine residue for a specific interaction, such as hydrogen bonding, with a receptor, while the constrained proline residue maintains a defined orientation for the leucine side chain.
The table below illustrates the broad range of allowed conformational space for glycine compared to a typical (non-proline, non-glycine) L-amino acid, as represented by the regions of a Ramachandran plot.
| Amino Acid | Allowed Regions on Ramachandran Plot | Key Conformational Feature |
| Glycine | Occupies a large area, including regions disallowed for other amino acids. nih.govpearson.com | High degree of rotational freedom around φ and ψ bonds. |
| Typical L-Amino Acid | Primarily restricted to the right-handed alpha-helical and beta-sheet regions. | Steric hindrance from the Cβ side chain limits conformational space. |
This table is a qualitative representation based on established principles of protein and peptide structure.
Metabolic Fate and Degradation Pathways of L Leucyl L Prolylglycyl L Serine
Enzymatic Hydrolysis and Proteolytic Stability
The enzymatic degradation of peptides is a primary route of their catabolism in vivo. This process is mediated by a class of enzymes known as peptidases or proteases, which catalyze the hydrolysis of peptide bonds. The stability of L-Leucyl-L-prolylglycyl-L-serine is significantly influenced by its susceptibility to these enzymes.
The degradation of this tetrapeptide can be initiated by two main classes of peptidases: exopeptidases, which cleave peptide bonds from the ends of the peptide chain, and endopeptidases, which cleave internal peptide bonds.
Exopeptidase Action: The N-terminal Leucine (B10760876) makes the peptide a potential substrate for leucine aminopeptidases (EC 3.4.11.1) , which are exopeptidases that hydrolyze N-terminal amino acids from peptides and proteins, showing a preference for leucine. marquette.edu Cleavage by a leucine aminopeptidase (B13392206) would release free Leucine, leaving the remaining tripeptide, Prolyl-glycyl-serine. However, the presence of Proline at the second (P1') position significantly hinders the action of many common aminopeptidases. The imide bond formed by proline's cyclic side chain is sterically restrictive. nih.gov Specialized exopeptidases, such as aminopeptidase P (EC 3.4.11.9) , are required to efficiently cleave the X-Pro bond at the N-terminus. nih.gov From the C-terminus, carboxypeptidases would act to remove the serine residue.
Table 1: Predicted Susceptibility of Peptide Bonds in this compound to Enzymatic Cleavage
| Peptide Bond | Position | Susceptible To (Examples) | Resistance Factors |
| Leu - Pro | N-terminal | Leucine Aminopeptidases (initial recognition); Aminopeptidase P (specific for X-Pro) marquette.edunih.gov | The Proline residue at P1' position confers high resistance to most common aminopeptidases and endopeptidases. nih.gov |
| Pro - Gly | Internal | Prolyl endopeptidases (e.g., Post-Proline Cleaving Enzyme) | The Pro-X bond is generally stable. |
| Gly - Ser | Internal | Broad-spectrum proteases (e.g., Proteinase K, Elastase) beilstein-journals.org | Flanked by a stabilizing Proline residue, which may limit enzyme access. |
The half-life of a peptide in biological matrices such as blood, plasma, or serum is a critical determinant of its biological activity duration. It is primarily governed by two factors: proteolytic degradation and renal clearance. rsc.orgnih.gov
While specific pharmacokinetic data for this compound is not extensively documented in publicly available literature, its half-life can be inferred based on its structural characteristics. The presence of a proline residue at the second position is a key stabilizing feature. Peptides containing proline are generally more resistant to degradation by serum proteases compared to those with more common amino acids, leading to a longer plasma half-life. nih.govasm.org Studies on various proline-containing peptides have consistently shown their enhanced stability in biological media. nih.gov For instance, the substitution of other amino acids with proline is a common strategy to increase the proteolytic stability and half-life of therapeutic peptides. nih.gov
However, as a relatively small molecule, the tetrapeptide would still be susceptible to rapid renal clearance. rsc.org The actual half-life would therefore be a balance between its enhanced proteolytic resistance and its rate of filtration by the kidneys. It has been observed that peptides can be degraded more rapidly in serum than in whole blood, indicating that stability assays must be carefully chosen to reflect in vivo conditions. nih.gov
Table 2: Factors Influencing the Biological Half-Life of this compound
| Factor | Influence on Half-Life | Rationale for this compound |
| Proteolytic Stability | Increased stability leads to longer half-life. | The N-terminal Leu-Pro sequence provides significant resistance to many peptidases, likely extending the half-life compared to non-proline peptides. nih.govnih.gov |
| Renal Clearance | Small peptides are rapidly cleared by the kidneys, shortening the half-life. | As a small tetrapeptide, it is expected to be subject to efficient renal filtration, which would be a major route of elimination. rsc.org |
| Plasma Protein Binding | Binding to plasma proteins like albumin can decrease renal clearance and prolong half-life. | The potential for this peptide to bind to plasma proteins is not determined but is generally low for small, unmodified peptides. |
| Cellular Uptake | Uptake into tissues can remove the peptide from circulation. | Specific transporters for this tetrapeptide are not known, but some peptide uptake occurs in various tissues. nih.gov |
Non-Enzymatic Degradation Mechanisms
In addition to enzymatic hydrolysis, peptides can undergo non-enzymatic degradation, driven by chemical instability under certain environmental conditions.
The stability of this compound is dependent on the pH and temperature of its environment.
Effect of pH: Peptide bonds can undergo hydrolysis under strongly acidic or alkaline conditions. The rate of this hydrolysis is generally slowest in the pH range of 4-6. At extreme pH values, the stability of the peptide decreases. rsc.org Furthermore, pH can influence the charge and aggregation state of peptides. For proline-containing peptides, pH changes can alter their aggregation behavior, which in turn could affect their stability and degradation profile. nih.govmdpi.com
Effect of Temperature: Increased temperature accelerates the rate of chemical reactions, including peptide bond hydrolysis and other degradation pathways. rsc.org Lyophilized (freeze-dried) peptides are generally more stable than peptides in solution because the lack of water minimizes hydrolysis and other degradation reactions. sigmaaldrich.com For peptides in solution, storage at low temperatures (e.g., 4°C or frozen) is crucial to minimize degradation.
Thermal stress or certain pH conditions can induce specific intramolecular reactions leading to characteristic degradation products.
Cyclic Diketopiperazine (DKP) Formation: This is a major degradation pathway for peptides having proline as the second amino acid from the N-terminus. nih.govnih.gov In this compound, the free N-terminal amino group of Leucine can perform a nucleophilic attack on the amide carbonyl carbon of the Pro-Gly bond. This intramolecular cyclization results in the cleavage of the peptide chain, releasing a cyclic dipeptide, cyclo(Leu-Pro) , and the dipeptide Glycyl-serine. sigmaaldrich.comacs.org This reaction is a significant concern during peptide synthesis and long-term storage. digitellinc.com
Pyroglutamate (B8496135) Derivatives: Pyroglutamate formation is another common non-enzymatic modification, but it occurs when Glutamine (Gln) or, more slowly, Glutamic acid (Glu) is the N-terminal residue. nih.govnih.gov The N-terminal amine attacks the side-chain carbonyl group, forming a five-membered pyroglutamate ring and releasing ammonia (B1221849) (from Gln) or water (from Glu). researchgate.net Since this compound does not possess an N-terminal Gln or Glu, it cannot directly form a pyroglutamate derivative. This pathway would only become relevant if the peptide were part of a larger protein that, upon cleavage, exposed a Gln or Glu residue.
Oxidation is a chemical degradation pathway that can affect certain amino acid residues, potentially altering the peptide's structure and function.
Oxidation of Serine: The hydroxyl group (-CH₂OH) of the C-terminal serine residue is susceptible to oxidation. While not as readily oxidized as methionine or tryptophan, serine can be oxidized under specific conditions, for example, by metal-catalyzed oxidation or reactive oxygen species. mdpi.com This can lead to the formation of a variety of products, including aldehydes or carboxylic acids at the side chain. In some enzymatic reactions, serine is converted to pyruvate. youtube.com
Oxidation of Other Residues: While Leucine, Proline, and Glycine (B1666218) are generally considered stable to oxidation, extreme oxidative stress can lead to their degradation. However, the primary site of oxidative vulnerability in this particular tetrapeptide is the serine residue.
Table 3: Summary of Non-Enzymatic Degradation Pathways
| Degradation Pathway | Required Conditions | Amino Acid(s) Involved | Primary Products |
| Peptide Bond Hydrolysis | Extreme pH (acidic or basic), high temperature rsc.org | All residues | Free amino acids, smaller peptide fragments |
| Diketopiperazine Formation | Neutral to basic pH, thermal stress nih.govacs.org | L-Leucine, L-Proline | Cyclo(Leu-Pro), Glycyl-serine |
| Pyroglutamate Formation | N-terminal Gln or Glu nih.govnih.gov | N/A for this peptide | Not a direct product |
| Oxidation | Presence of oxidizing agents, metal ions, light mdpi.com | L-Serine | Oxidized serine derivatives |
Dehydration and Deamination Pathways
While specific metabolic studies on this compound are not extensively documented in publicly available literature, its degradation can be inferred from the known behavior of its constituent amino acids and similar peptide structures. The C-terminal L-serine residue is a primary site for potential dehydration and deamination reactions.
Dehydration: This process involves the elimination of a water molecule from the serine residue, which would convert it to a dehydroalanine (B155165) (Dha) residue. This reaction can be catalyzed by certain enzymes, such as those in the lanthipeptide synthetase family, which are known to dehydrate serine and threonine residues in peptide substrates nih.govnih.gov. The conversion to a highly reactive Dha residue can lead to further modifications, including intramolecular cyclization or intermolecular reactions nih.gov. While this pathway is well-documented for certain classes of ribosomally synthesized peptides, its relevance for a small exogenous peptide like this compound in mammals would depend on the presence of enzymes capable of recognizing it as a substrate. The hydrophobicity of neighboring residues can influence the likelihood of serine dehydration asm.org.
The stability of the peptide bond preceding the serine (Pro-Gly) is noteworthy. The Pro-Gly sequence can induce a specific bend in the peptide backbone, which may sterically hinder the access of certain proteases. However, the ultimate susceptibility of the C-terminal serine to dehydration and deamination would be determined by its interaction with specific enzymes capable of catalyzing these transformations.
In Vitro and Ex Vivo Models for Degradation Pathway Elucidation
To investigate the metabolic fate of peptides like this compound, researchers employ a variety of in vitro and ex vivo models. These controlled experimental systems are crucial for identifying degradation products and determining the rate of metabolism, providing insights into the peptide's pharmacokinetic profile.
In Vitro Models: These models utilize simplified, non-living systems to assess peptide stability. Common approaches include:
Incubation with Purified Enzymes: The peptide can be incubated with specific proteases, such as those known to be present in plasma or tissues, to determine if it is a substrate.
Cell Culture Supernatants: Incubating the peptide in the media from cell cultures (e.g., liver cells, kidney cells) can reveal degradation by secreted enzymes nih.govacs.org.
Tissue Homogenates: Using homogenized tissues, such as liver or kidney, provides a complex mixture of intracellular and extracellular enzymes to simulate metabolism in a specific organ nih.gov.
Ex Vivo Models: These models use biological samples taken directly from a living organism, offering a closer approximation of physiological conditions. The most common ex vivo model for assessing the stability of systemic drugs is the plasma stability assay.
Plasma Stability Assays: The peptide is incubated in plasma from various species (human, rat, mouse, etc.) at physiological temperature (37°C) nih.govcreative-bioarray.com. Aliquots are taken at different time points, and the reaction is stopped, typically by protein precipitation with an organic solvent like acetonitrile (B52724) or a strong acid acs.orgnih.gov. The remaining amount of the parent peptide is then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) creative-bioarray.com. These assays can reveal the peptide's half-life in plasma and identify major degradation products nih.gov. It is important to note that degradation can differ between fresh blood, plasma (containing anticoagulants), and serum (formed after coagulation) due to variations in active proteases nih.gov.
The data generated from these models are essential for understanding the metabolic liabilities of a peptide. For instance, identifying a specific cleavage site allows for targeted chemical modifications to enhance stability, such as amino acid substitution or terminal-group capping nih.gov.
Below are interactive tables summarizing typical parameters for these experimental models.
Table 1: Typical Parameters for In Vitro and Ex Vivo Peptide Degradation Studies
| Parameter | In Vitro (e.g., Tissue Homogenate) | Ex Vivo (e.g., Plasma Stability) |
|---|---|---|
| Test System | 10% rat jejunal homogenate nih.gov | 80-100% human plasma nih.govcreative-bioarray.com |
| Peptide Conc. | 1-10 µM | 1-10 µM creative-bioarray.com |
| Temperature | 37°C | 37°C nih.gov |
| Time Points | 0, 15, 30, 60, 120 min creative-bioarray.com | 0, 15, 30, 60, 120 min creative-bioarray.com |
| Reaction Stop | Addition of organic solvent (e.g., methanol) | Protein precipitation (e.g., acetonitrile) acs.org |
| Analysis | LC-MS/MS | HPLC or LC-MS/MS creative-bioarray.com |
Table 2: Example Data from a Plasma Stability Assay
| Time (minutes) | % Parent Peptide Remaining | Main Degradation Products |
|---|---|---|
| 0 | 100 | - |
| 15 | 85 | L-Leucyl-L-prolylglycine + L-Serine |
| 30 | 68 | L-Leucyl-L-prolylglycine + L-Serine |
| 60 | 45 | L-Leucyl-L-prolylglycine + L-Serine |
| 120 | 20 | L-Leucyl-L-prolylglycine + L-Serine |
Note: This table presents hypothetical data for illustrative purposes, as specific degradation data for this compound is not publicly available.
Research on Peptidomimetic Design and Development of this compound Remains Undisclosed
Following a comprehensive and exhaustive search of publicly available scientific literature and databases, it has been determined that there is no specific research data or scholarly articles focusing on the peptidomimetic design, metabolic stability enhancement, or structure-activity relationship (SAR) studies of the chemical compound this compound.
The investigation sought to uncover detailed findings related to a range of advanced biochemical modification strategies as they pertain to this specific tetrapeptide. These strategies included the incorporation of non-canonical and D-amino acids, various peptide backbone modifications such as azapeptides and beta-peptides, cyclization and conformational restriction techniques, and the development of retro-inverso peptide analogues. Additionally, the search aimed to identify any documented SAR studies, including amino acid scanning and truncation analysis, to optimize the bioactivity of this compound.
Despite a multi-tiered search strategy employing broad and highly specific queries, the scientific community has not published any research that directly addresses these aspects of this compound. While the principles and methodologies of peptidomimetic design and SAR studies are well-established and have been extensively applied to a wide array of other peptides, their specific application to this compound is not documented in accessible records.
Therefore, due to the strict requirement to focus solely on this compound and the complete absence of specific data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline. The creation of such an article would necessitate speculation and the application of generalized principles without the requisite specific evidence, which would not meet the standards of scientific accuracy.
Further research by the scientific community would be required to elucidate the specific biochemical and pharmacological properties of this compound and its potential for peptidomimetic development. Until such research is conducted and published, a detailed analysis as requested remains unfeasible.
Peptidomimetic Design and Development Based on L Leucyl L Prolylglycyl L Serine
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Functional Group Modifications and Isosteric Replacements
The process of modifying a peptide lead like L-Leucyl-L-prolylglycyl-L-serine would involve the systematic alteration of its constituent amino acid side chains and backbone. The goal of such modifications is to enhance properties like metabolic stability, receptor affinity, and bioavailability.
Functional Group Modifications:
L-Leucine: The isobutyl side chain of leucine (B10760876) could be altered to modulate lipophilicity and steric bulk. For instance, replacement with other aliphatic residues like valine or isoleucine, or with non-natural amino acids, could fine-tune binding interactions.
L-Proline: The rigid pyrrolidine (B122466) ring of proline is crucial for inducing specific secondary structures in peptides. Modifications could involve the introduction of substituents on the ring to alter its pucker and the cis-trans isomerization of the peptide bond.
Glycine (B1666218): As the simplest amino acid, glycine provides conformational flexibility. Replacing it with other amino acids, such as alanine, would introduce steric hindrance and restrict the peptide's conformational freedom.
L-Serine: The hydroxyl group of serine is a key site for modification. It can be a hydrogen bond donor or acceptor and can be a target for phosphorylation or glycosylation, which can significantly impact biological activity. Modifications could include esterification, etherification, or replacement with other polar residues.
Isosteric Replacements:
Isosteric replacements involve substituting a functional group with another that has similar steric and electronic properties. This is a common strategy to improve pharmacokinetic properties without losing biological activity. For this compound, this could involve:
Replacing peptide bonds with more stable mimics to prevent enzymatic degradation.
Substituting specific amino acid side chains with non-proteinogenic counterparts that retain key binding interactions but are resistant to metabolism.
A hypothetical data table for such modifications might look like this:
| Analog of this compound | Modification | Rationale | Predicted Outcome |
| [Val1]-L-Leucyl-L-prolylglycyl-L-serine | Leucine to Valine | Alter hydrophobicity | Change in binding affinity |
| [Ala3]-L-Leucyl-L-prolylglycyl-L-serine | Glycine to Alanine | Reduce flexibility | Increased receptor selectivity |
| L-Leucyl-L-prolylglycyl-L-Threonine | Serine to Threonine | Alter H-bonding | Modified biological signaling |
Pharmacophore Mapping and Lead Optimization for Specific Biological Targets
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, this would involve:
Conformational Analysis: Determining the preferred 3D shapes of the tetrapeptide.
Feature Identification: Identifying key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
Model Generation: Creating a 3D model that represents the spatial arrangement of these features.
This pharmacophore model would then serve as a template for designing new molecules with potentially improved activity.
Lead Optimization:
Once a pharmacophore model is established, lead optimization would aim to refine the structure of this compound to create a drug candidate. This iterative process involves synthesizing new analogs based on the pharmacophore model and testing their biological activity. The data from these tests would then be used to refine the pharmacophore model and design the next round of analogs.
A hypothetical data table for lead optimization might include:
| Compound ID | Structure | Target Affinity (IC50) | Metabolic Stability (t1/2) |
| Lead-001 | This compound | (Hypothetical Value) | (Hypothetical Value) |
| Analog-002 | [Modified Structure] | (Improved Value) | (Improved Value) |
| Analog-003 | [Further Modified Structure] | (Optimized Value) | (Optimized Value) |
Without dedicated research on this compound, the specific details for these sections remain speculative. The scientific community has not yet published studies that would provide the necessary data to fulfill the requested article's scope.
Analytical Methodologies for L Leucyl L Prolylglycyl L Serine Research
Chromatographic Separation Techniques
Chromatography is a foundational technique for the separation and purification of L-Leucyl-L-prolylglycyl-L-serine from synthesis reaction mixtures and for its quantitative analysis. mtoz-biolabs.com The choice of chromatographic method depends on the specific analytical goal, such as purity assessment or the separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the principal method for analyzing the purity of peptides. altabioscience.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, including for this compound. mtoz-biolabs.com This technique separates molecules based on their hydrophobicity. mtoz-biolabs.com
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. mtoz-biolabs.comhplc.eu The separation is generally achieved using a gradient elution, where the concentration of an organic solvent like acetonitrile (B52724) in the aqueous mobile phase is gradually increased. mtoz-biolabs.comhplc.eu Peptides are detected by their absorbance of ultraviolet (UV) light, typically at a wavelength of 214–220 nm, which corresponds to the peptide bond. renyi.hu The area of the chromatographic peak is proportional to the concentration of the peptide, allowing for quantification. mtoz-biolabs.com For preparative purification, the detection wavelength may be adjusted to 225–232 nm to avoid detector saturation. renyi.hu The use of high-purity silica in the column is crucial for achieving good peak shape, especially at low concentrations of the ion-pairing reagent, such as trifluoroacetic acid (TFA). hplc.eu
Table 1: Typical RP-HPLC Parameters for Peptide Purity Analysis
| Parameter | Typical Value/Condition | Source |
| Column | C18 wide pore, 4.6 x 250 mm | hplc.eu |
| Mobile Phase A | 0.1% TFA in water | hplc.eu |
| Mobile Phase B | Acetonitrile | mtoz-biolabs.comhplc.eu |
| Gradient | Gradual increase in %B | mtoz-biolabs.comhplc.eu |
| Flow Rate | ~1.0 mL/min for analytical columns | hplc.eu |
| Detection | UV at 214-220 nm | renyi.hu |
| Sample Prep | Dissolved in water or methanol, filtered (0.22 µm) | mtoz-biolabs.com |
Ultra-Performance Liquid Chromatography (UPLC) offers a significant improvement in resolution and speed over traditional HPLC. waters.comyoutube.com This is achieved by using columns with sub-2 µm particles, which results in higher efficiency and sharper peaks. youtube.comwaters.com For complex samples like synthetic peptides, where impurities are often structurally similar to the main compound, the enhanced resolution of UPLC is particularly advantageous for accurate purity assessment. waters.com UPLC systems can operate at higher pressures, enabling the use of longer columns (e.g., 300 mm) which can further increase peak capacity and resolution. waters.comnih.govacs.org The switch from a 3.5-micron HPLC column to a 1.7-micron UPLC column can double the signal-to-noise ratio for a peptide like desmopressin. youtube.com
The biological function of peptides is critically dependent on the stereochemistry of their constituent amino acids. During the synthesis of this compound, there is a risk of racemization, which can lead to the formation of diastereomers containing D-amino acids. These stereoisomers can be challenging to separate using standard RP-HPLC.
Chiral chromatography is specifically designed for the separation of enantiomers and diastereomers. nih.gov This can be accomplished by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers. nih.govchromatographytoday.com Macrocyclic glycopeptides, such as teicoplanin, are effective chiral selectors for the direct analysis of underivatized amino acids and peptides. chromatographytoday.comsigmaaldrich.com Another approach involves derivatizing the peptide with a chiral reagent to form diastereomers that can then be separated on a standard achiral column. nih.gov Given that this compound is composed of L-amino acids, chiral chromatography is an essential tool to confirm its stereochemical purity. nih.govchromatographytoday.com
Table 2: Chiral Stationary Phases (CSPs) for Amino Acid and Peptide Separation
| CSP Type | Examples | Applicability | Source |
| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin | Direct separation of underivatized amino acids and peptides | chromatographytoday.comsigmaaldrich.com |
| Cinchona Alkaloids | Quinine, Quinidine derivatives | Separation of N-derivatized peptide enantiomers | acs.orgchiraltech.com |
| Crown Ethers | 18-Crown-6 | Enantiomeric separation of amino acids and peptides | nih.gov |
| Polysaccharides | Cellulose, Amylose derivatives | Broad applicability for chiral separations | nih.gov |
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information on the molecular weight and structure of peptides. nih.gov It is an indispensable tool for the characterization of this compound.
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing peptides like this compound. europeanpharmaceuticalreview.com In ESI-MS, the peptide solution is sprayed through a charged capillary, generating gas-phase ions. europeanpharmaceuticalreview.com A key feature of ESI is the formation of multiply charged ions (e.g., [M+nH]n+), which allows for the analysis of molecules with high molecular weights. europeanpharmaceuticalreview.com The resulting mass spectrum provides a highly accurate determination of the peptide's molecular weight. uab.edu ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures, where the LC system separates the components before they enter the mass spectrometer. nih.govacs.org
Tandem Mass Spectrometry (MS/MS or MS²) is essential for confirming the amino acid sequence of a peptide. nih.govwikipedia.org In an MS/MS experiment, a specific precursor ion corresponding to the peptide of interest is selected, fragmented, and the resulting fragment ions are analyzed. wikipedia.org
Fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.org This process preferentially breaks the peptide bonds, leading to the formation of a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). wikipedia.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the fragmentation pattern, the amino acid sequence can be determined, a process known as de novo sequencing. wikipedia.orgspringernature.com For this compound, MS/MS analysis would be used to confirm the Leu-Pro-Gly-Ser sequence. wikipedia.orgnih.gov
Table 3: Common Fragment Ions in Peptide MS/MS
| Ion Type | Description | Information Provided | Source |
| b-ions | Fragment containing the N-terminus | Amino acid sequence from N-terminus | wikipedia.org |
| y-ions | Fragment containing the C-terminus | Amino acid sequence from C-terminus | wikipedia.org |
| a-ions | b-ion minus a carbonyl group (CO) | Complementary sequencing data | wikipedia.org |
| Internal Fragments | Cleavage at two backbone bonds | Confirms internal sequence segments | wikipedia.org |
Quantitative LC-MS Methods for Peptide Quantification in Complex Mixtures
The quantification of peptides such as this compound in complex biological matrices like plasma or tissue homogenates presents significant analytical challenges due to low concentrations and interference from a multitude of endogenous components. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for peptide quantification, offering superior selectivity, sensitivity, and a wider linear dynamic range compared to traditional methods like immunoassays. chromatographyonline.comnih.gov
A typical quantitative LC-MS/MS method for a tetrapeptide like this compound involves several key steps:
Sample Preparation: The initial step is the extraction of the peptide from the biological matrix. This is crucial for removing interfering substances, such as proteins and lipids, and for concentrating the analyte. A common strategy involves protein precipitation using an organic solvent (e.g., acetonitrile) or an acid (e.g., sulfosalicylic acid), followed by centrifugation. researchgate.net The resulting supernatant can be further purified and concentrated using solid-phase extraction (SPE). nih.govchromatographyonline.com Mixed-mode SPE cartridges, which utilize a combination of ion-exchange and reversed-phase retention mechanisms, are particularly effective for isolating peptides from complex samples. chromatographyonline.com
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the target peptide from other remaining components before it enters the mass spectrometer. rsc.org For peptides, which can range from hydrophilic to hydrophobic, reversed-phase (RP) chromatography is a common choice, separating molecules based on their hydrophobicity. rsc.org Alternatively, for more polar peptides, hydrophilic interaction liquid chromatography (HILIC) can be employed, which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.govresearchgate.net A gradient elution, where the mobile phase composition is changed over time, is typically used to achieve optimal separation. nih.gov
Mass Spectrometric Detection: The separated peptide is then ionized, most commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer, often a triple quadrupole (QqQ) instrument. nih.govnih.gov The quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.govnih.govresearchgate.net In this mode, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the protonated peptide (the precursor ion). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific, characteristic fragment ion (the product ion) for detection. This precursor-to-product ion transition is highly specific to the target peptide, which significantly reduces background noise and enhances sensitivity and accuracy. researchgate.net To correct for matrix effects and variations during sample processing, a stable-isotope-labeled internal standard of the peptide is often used. nih.govnih.gov
The following table summarizes typical parameters for a validated LC-MS/MS method for quantifying a tetrapeptide in a biological matrix, based on established methodologies. nih.gov
| Parameter | Example Value/Condition | Description |
| Instrumentation | Triple Quadrupole LC-MS/MS | Provides high sensitivity and selectivity for quantification. nih.govnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently generates protonated molecular ions for peptides. nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive detection by monitoring a specific precursor-product ion transition. nih.govnih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) | Removes matrix interferences and concentrates the analyte. nih.govchromatographyonline.com |
| Chromatography | Hydrophilic Interaction (HILIC) or Reversed-Phase (RP) | Separates the peptide from other components based on polarity or hydrophobicity. nih.govrsc.org |
| Lower Limit of Quantification (LLOQ) | 0.30 ng/mL | The lowest concentration that can be measured with acceptable accuracy and precision. nih.gov |
| Linear Range | 0.30 - 1000 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. nih.gov |
| Accuracy (RE%) | Within ±2.1% | Closeness of the measured value to the true value. nih.gov |
| Precision (RSD%) | < 10.2% | The degree of agreement among individual measurements when the procedure is applied repeatedly. nih.gov |
Spectrophotometric and Fluorometric Assays for Functional Analysis
Spectrophotometric and fluorometric assays are essential tools for the functional analysis of peptides like this compound. Rather than merely quantifying its presence, these assays can measure the peptide's interaction with biological systems, such as its susceptibility to enzymatic cleavage. Given its N-terminal leucine (B10760876) residue, a key functional aspect of this compound that can be analyzed is its role as a substrate for leucine aminopeptidases (LAPs).
Leucine aminopeptidases are exopeptidases that selectively catalyze the hydrolysis of N-terminal leucine residues from proteins and peptides. researchgate.net The activity of these enzymes, and thus the cleavage of the peptide, can be monitored in real-time using specifically designed chromogenic or fluorogenic substrates. The general principle involves attaching a reporter molecule (a chromophore or fluorophore) to the N-terminal leucine, which is quenched or non-fluorescent in the intact probe. Upon enzymatic cleavage of the leucine residue by LAP, the reporter molecule is released, leading to a measurable change in absorbance (color) or a "turn-on" fluorescence signal. researchgate.netnih.gov
Fluorometric Assays: Fluorometric assays are particularly powerful due to their high sensitivity and suitability for real-time imaging in living cells. researchgate.net Several classes of fluorescent probes have been developed for detecting LAP activity:
Dicyanomethylene-based Probes: Probes like DCDHF-Leu are constructed by linking L-leucine to a fluorophore such as 2-dicyanomethylene-3-cyano-2,5-dihydrofuran (DCDHF). nih.gov The intact probe is virtually non-fluorescent, but upon cleavage by LAP, the DCDHF fluorophore is released, resulting in a dramatic increase in fluorescence. nih.gov
Rhodamine-based Probes: Rhodamine derivatives are widely used due to their excellent photophysical properties. nih.gov A common strategy employs a spirocyclization mechanism. In the probe, the rhodamine scaffold is in a colorless and non-fluorescent spirocyclic form. The presence of the leucine moiety maintains this structure. Enzymatic cleavage of leucine triggers a cascade reaction that opens the spirocycle, restoring the conjugated xanthene structure and producing a strong fluorescent signal. nih.gov
BODIPY-based Probes: Boron-dipyrromethene (BODIPY) dyes can be used to create ratiometric fluorescent probes. For example, a probe can be designed where the cleavage of the leucine residue by LAP induces a chemical transformation in the BODIPY core, causing a distinct shift in the emission wavelength. researchgate.net This ratiometric response, which compares fluorescence intensity at two different wavelengths, provides a more accurate and robust measurement by correcting for variations in probe concentration and instrumental factors. researchgate.net
These assays have been successfully used to monitor LAP activity in different cancer cell lines and to observe changes in enzyme activity in response to pharmaceuticals. researchgate.netnih.gov By using this compound in a competitive binding assay with these fluorescent probes, one could determine its affinity for and rate of cleavage by leucine aminopeptidase (B13392206).
The table below outlines examples of fluorescent probes used for functional analysis of leucine cleavage, which could be adapted for studying this compound.
| Probe Class | Example Probe | Principle of Detection | Typical Emission (nm) | Application |
| Dicyanomethylene | DCDHF-Leu | "Turn-on" fluorescence upon cleavage. nih.gov | ~605 nm | Cell imaging. nih.gov |
| Rhodamine | HMRG-based Leu Probe | Spirocycle opening leads to "turn-on" fluorescence. nih.gov | Varies (e.g., Green) | Cell imaging. nih.gov |
| BODIPY | BODIPY-C-Leu | Ratiometric shift in fluorescence upon cleavage. researchgate.net | Shift from ~550 nm to ~620 nm | Real-time monitoring in cells and zebrafish. researchgate.net |
| Coumarin (B35378) | N/A | Release of fluorescent coumarin (e.g., 7-amino-4-methylcoumarin) | ~440-460 nm | Standard enzyme activity assays |
Potential Research Applications and Future Directions for L Leucyl L Prolylglycyl L Serine
Investigation as a Molecular Probe for Specific Biological Pathways
The unique structure of L-Leucyl-L-prolylglycyl-L-serine makes it a candidate for investigation as a molecular probe. The serine residue, with its hydroxyl group, offers a potential site for modification, such as the attachment of fluorescent dyes or radioisotopes. This would allow for the tracking and visualization of the peptide's interactions within a biological system. The proline residue imparts a rigid kink in the peptide's backbone, which can influence its binding specificity to target molecules. The leucine (B10760876) residue, being hydrophobic, may facilitate interactions with non-polar regions of proteins or cell membranes.
Exploration in the Design of Targeted Biological Agents
The design of targeted biological agents often relies on peptides that can specifically recognize and bind to disease-related molecules. The sequence of this compound could be a starting point for developing such agents. For instance, the serine residue can be a site for phosphorylation, a key post-translational modification involved in many signaling pathways. nih.gov Peptides containing serine have been investigated for their neuroprotective properties. nih.govnih.gov The L-serine component itself has been studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease and ALS. nih.govalzdiscovery.orgbrainchemistrylabs.org
Bioactive Peptide Discovery and Design Methodologies
The study of this compound can contribute to the broader field of bioactive peptide discovery. By systematically modifying its sequence—for example, by substituting one or more of its amino acids—researchers can explore how these changes affect its biological activity. This approach, known as a structure-activity relationship (SAR) study, is fundamental to designing peptides with enhanced potency, selectivity, and stability.
Emerging Technologies in Peptide Synthesis and Analysis
The synthesis and analysis of this compound can leverage emerging technologies in peptide science. Modern solid-phase peptide synthesis (SPPS) allows for the efficient and high-purity production of this peptide. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can be used to confirm its identity, purity, and three-dimensional structure. These technologies are crucial for ensuring the quality and reproducibility of research involving this and other synthetic peptides.
In-depth Study of the Peptide's Role in Protein-Peptide Interactions
A key area of potential research is the in-depth study of how this compound interacts with proteins. The combination of hydrophobic (leucine), rigid (proline), flexible (glycine), and polar/functional (serine) residues suggests that it could bind to a variety of protein surfaces. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed to quantify the binding affinity and thermodynamics of these interactions, providing insights into the molecular recognition events that underpin its potential biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
